3-(Acetylamino)phenyl diphenylcarbamate
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Overview
Description
3-(Acetylamino)phenyl diphenylcarbamate is an organic compound with the molecular formula C21H18N2O3 It is a derivative of carbamate and contains both acetylamino and diphenylcarbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)phenyl diphenylcarbamate typically involves the reaction of 3-aminophenyl diphenylcarbamate with acetic anhydride. The reaction is carried out under mild conditions, usually at room temperature, to ensure the acetylation of the amino group without affecting the carbamate moiety. The reaction can be represented as follows:
3-aminophenyl diphenylcarbamate+acetic anhydride→3-(Acetylamino)phenyl diphenylcarbamate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylamino)phenyl diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
3-(Acetylamino)phenyl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Acetylamino)phenyl diphenylcarbamate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the diphenylcarbamate moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetylamino)phenyl carbamate
- 3-(Aminophenyl) diphenylcarbamate
- 3-(Acetylamino)phenyl methylcarbamate
Uniqueness
3-(Acetylamino)phenyl diphenylcarbamate is unique due to the presence of both acetylamino and diphenylcarbamate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-acetamidophenyl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-16(24)22-17-9-8-14-20(15-17)26-21(25)23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWQKPLEPGMAPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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